molecular formula C5H7ClN2O B1277711 2-(4-chloro-1H-pyrazol-1-yl)ethanol CAS No. 1003992-83-3

2-(4-chloro-1H-pyrazol-1-yl)ethanol

Cat. No. B1277711
CAS RN: 1003992-83-3
M. Wt: 146.57 g/mol
InChI Key: NDSOARMOYKGJDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(4-chloro-1H-pyrazol-1-yl)ethanol is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. The presence of the ethanol moiety suggests potential for solubility in organic solvents and possible reactivity at the hydroxyl group.

Synthesis Analysis

The synthesis of related 2-(pyrazol-4-yl)ethanols has been achieved through a Brønsted acid-initiated reaction of 3-acyl-4,5-dihydrofurans with hydrazines, as well as through a recyclization reaction of 3-(dimethoxymethyl)-2-methoxytetrahydrofuran with hydrazines . These methods provide a general approach to the assembly of polysubstituted pyrazoles and isoxazoles, indicating that the synthesis of this compound could potentially be adapted from these procedures.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can vary significantly, with some compounds forming hydrogen-bonded trimolecular units, as seen in the case of 4-((3,5-Diphenyl-1H-pyrazol-4-yl)methyl)benzonitrile ethanol hemisolvate . The crystal structure of related compounds often reveals intermolecular hydrogen bonding and other non-covalent interactions that can influence the compound's properties and reactivity .

Chemical Reactions Analysis

Oxidation reactions of 2-(pyrazol-4-yl)ethanols have been explored, with outcomes depending on the position of the substituent on the pyrazole ring. For instance, oxidation with KMnO4 can lead to 2-(pyrazol-4-yl)-2-oxoacetic acids or other products such as pyrazole-carboxylic acids, depending on the specific isomer . These findings suggest that this compound could undergo similar oxidation reactions, potentially yielding chlorinated pyrazole carboxylic acids or keto acids.

Physical and Chemical Properties Analysis

While specific data on this compound is not provided, the physical and chemical properties of pyrazole derivatives can be inferred from related compounds. The solubility of these compounds in organic solvents like ethanol is often reported, and the presence of hydrogen bonding can affect their melting points and solubility . The chloro and hydroxyl substituents on the pyrazole ring are likely to influence the acidity, basicity, and reactivity of the compound, as well as its potential for further chemical transformations.

Scientific Research Applications

  • Synthesis of Novel Compounds : 2-(4-chloro-1H-pyrazol-1-yl)ethanol is used in the synthesis of new chemical compounds. For instance, Papernaya et al. (2015) demonstrated its use in creating 2‐(Pyrazol‐4‐yl)‐1,3‐oxaselenolanes, which were confirmed by various spectroscopic methods (Papernaya et al., 2015).

  • Assembly of Polysubstituted Pyrazoles and Isoxazoles : Chagarovskiy et al. (2016) developed an approach to assemble 2-(pyrazol-4-yl)- and 2-(isoxazol-4-yl)ethanols, leading to the discovery of potent bioactive compounds and pyrazole-substituted derivatives of antitumor alkaloid crispine A (Chagarovskiy et al., 2016).

  • Catalysis and Polymerization : Ainooson et al. (2011) explored the use of this compound in creating metal complexes, which were then evaluated as catalysts for ethylene oligomerization (Ainooson et al., 2011).

  • Coordination Behavior with Metals : The reactivity of this compound against various metals, leading to the formation of different complex structures, was studied by Muñoz et al. (2011), offering insights into its coordination behavior (Muñoz et al., 2011).

  • Antioxidant and Antimicrobial Agents : Prabakaran et al. (2021) synthesized a series of compounds using this compound, which demonstrated potential as antioxidant agents with in vitro activity (Prabakaran et al., 2021).

  • Formation of Complexes with Palladium and Platinum : Pérez et al. (2013) investigated the formation of palladium and platinum complexes with this compound, contributing to the understanding of its role in complex formation (Pérez et al., 2013).

  • Preparation of Water-Soluble Nanoparticles : Alfei et al. (2021) developed a water-soluble formulation of 2-(4-Bromo-3,5-diphenyl-pyrazol-1-yl)-ethanol by encapsulating it in a dendrimer, enhancing its solubility and potential for clinical application (Alfei et al., 2021).

properties

IUPAC Name

2-(4-chloropyrazol-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2O/c6-5-3-7-8(4-5)1-2-9/h3-4,9H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDSOARMOYKGJDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80428283
Record name 2-(4-chloro-1H-pyrazol-1-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1003992-83-3
Record name 2-(4-chloro-1H-pyrazol-1-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.